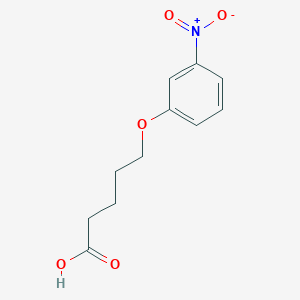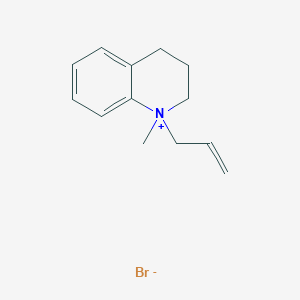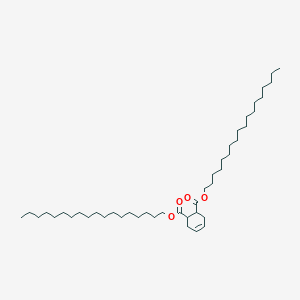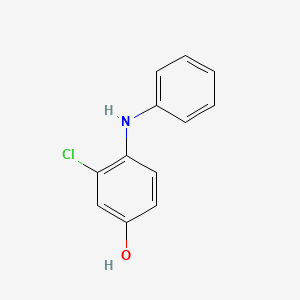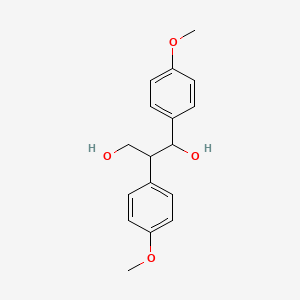
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(4-methoxyphenyl)propane-1,3-diol is an organic compound with the molecular formula C17H20O4. It is characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)propane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reduction of 2-methoxycinnamaldehyde . Another method includes the ethoxycarbonylation of ethyl 4-methoxyphenylacetate followed by carboxylation . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 1,2-bis(4-methoxyphenyl)propane-1,3-diol may involve large-scale chemical processes with optimized reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 1,2-bis(4-methoxyphenyl)propane-1,3-diol.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,2-bis(4-methoxyphenyl)propane-1,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-bis(4-methoxyphenyl)-1,3-propanedione
- 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Uniqueness
1,2-bis(4-methoxyphenyl)propane-1,3-diol stands out due to its specific structural features, such as the presence of methoxy groups on the phenyl rings and the diol functionality.
Properties
CAS No. |
85272-48-6 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChI Key |
LFSIMLURZHAIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


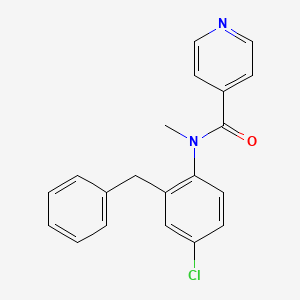
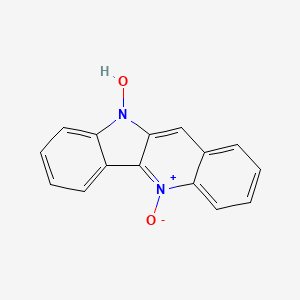


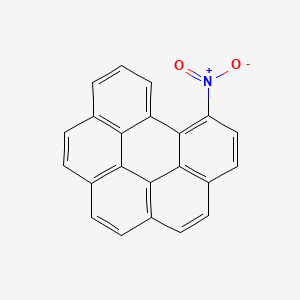
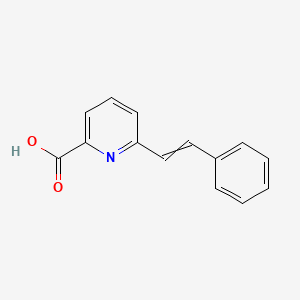
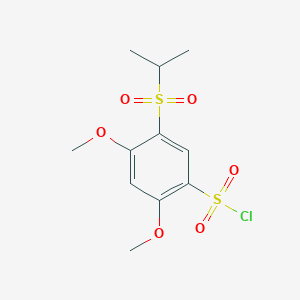
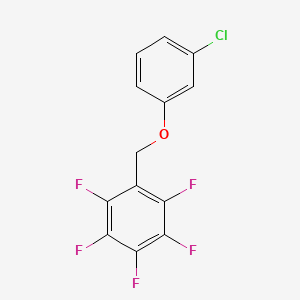
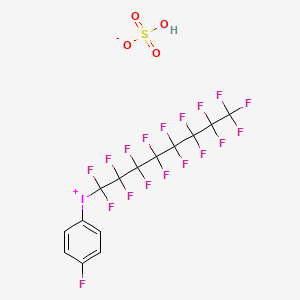
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
